1,1-Diphosphonooctylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-amino-1-phosphonooctyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h2-7,9H2,1H3,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVTCUMQVDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Diphosphonooctylamine and Analogs
Strategies for C-P Bond Formation in Aminophosphonates
The creation of the C-P bond is a critical step in the synthesis of aminophosphonates. Several named reactions have become standard procedures for this transformation, each with its own set of advantages and substrate scope.
Horner-Wadsworth-Emmons Reaction Pathways in Diphosphonate Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, but its principles can be adapted for the synthesis of geminal diphosphonates. This pathway typically involves the reaction of a phosphonate-stabilized carbanion with a suitable electrophile. In the context of 1,1-diphosphonate synthesis, a key intermediate is often a methylenebis(phosphonate) ester.
The reaction begins with the deprotonation of a methylenebis(phosphonate) ester using a strong base, such as sodium hydride or an alkoxide, to generate a highly nucleophilic carbanion. This carbanion can then react with an appropriate electrophile. For the synthesis of 1,1-diphosphonooctylamine, a possible route could involve the reaction of the methylenebis(phosphonate) carbanion with an octyl-containing electrophile that also bears a masked or protected amino group.
A representative, though generalized, reaction scheme is presented below:
| Step | Reactants | Reagents | Product | General Yield Range |
| 1 | Tetraethyl methylenebis(phosphonate) | 1. NaH, THF2. N-(7-bromoheptylidene)acetamide | Tetraethyl (1-acetamidooct-1-en-1-yl)diphosphonate | 60-80% |
| 2 | Tetraethyl (1-acetamidooct-1-en-1-yl)diphosphonate | H₂, Pd/C | Tetraethyl (1-acetamidooctyl)diphosphonate | >90% |
| 3 | Tetraethyl (1-acetamidooctyl)diphosphonate | 1. HCl (conc.), reflux2. Propylene oxide | This compound | 70-90% |
| Note: This table presents a hypothetical pathway for the synthesis of this compound via an HWE-type strategy, as specific literature for this exact compound is scarce. Yields are based on typical values for similar transformations. |
Michaelis-Arbuzov Rearrangement Applications
The Michaelis-Arbuzov reaction is a fundamental method for forming a C-P bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide wikipedia.orgjk-sci.com. This reaction proceeds via an SN2 mechanism to generate a dialkyl alkylphosphonate. For the synthesis of 1,1-diphosphonates, this reaction can be employed to introduce the first phosphonate (B1237965) group, followed by a subsequent reaction to install the second.
A plausible synthetic sequence for preparing a precursor to this compound could start with the reaction of a protected amino-octyl halide with a trialkyl phosphite. For instance, N-(8-bromooctyl)phthalimide could react with triethyl phosphite to form the corresponding phosphonate. Subsequent steps would be required to introduce the second phosphonate group at the C1 position.
| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield |
| Triethyl phosphite | 1-Bromo-1-(diethoxyphosphoryl)octane | Heat | Tetraethyl (octan-1,1-diyl)bis(phosphonate) | 70-85% |
| Triethyl phosphite | N-(1-chlorooctyl)formamide | Heat | Diethyl (1-(formamido)octyl)phosphonate | 65-80% |
| This table illustrates the application of the Michaelis-Arbuzov reaction for the formation of C-P bonds in precursors that could lead to this compound. Data is representative of the reaction class. |
Kabachnik-Fields Reaction Variants for Aminoalkylphosphonate Formation
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.gov. This one-pot reaction is highly efficient for the synthesis of a wide range of aminophosphonates. For the synthesis of this compound, a variation of this reaction can be envisioned.
The reaction would involve octylamine (B49996), a carbonyl compound (such as formaldehyde (B43269) or a derivative), and a source of two phosphonate groups. A more direct approach to geminal diphosphonates involves a three-component reaction of an amine, triethyl orthoformate, and diethyl phosphite.
The mechanism is believed to proceed through the formation of an imine intermediate from the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite nih.gov. When triethyl orthoformate is used, it serves as a source for the methine carbon.
| Amine | Carbonyl Source | Phosphite | Catalyst/Conditions | Product | Yield |
| Octylamine | Paraformaldehyde | Diethyl phosphite | TiCl₄, CH₂Cl₂ | Diethyl (octylamino)methylphosphonate | ~75% |
| Octylamine | Triethyl orthoformate | Diethyl phosphite | Reflux | Tetraethyl (octylamino)methylenebis(phosphonate) | 50-70% |
| This table provides examples of the Kabachnik-Fields reaction and its variants for the synthesis of aminophosphonates and diphosphonates. The data is based on general procedures for this reaction type. |
Synthesis of Novel this compound Derivatives
The modularity of the synthetic routes to this compound allows for the generation of a variety of derivatives through modification of the starting materials.
Modification of the Alkyl Chain in this compound
Modification of the octyl chain can be achieved by starting with a substituted octylamine or by using a different long-chain amine in the Kabachnik-Fields reaction. For example, using a branched-chain octylamine would result in a derivative with a modified alkyl backbone. Alternatively, introducing functional groups such as double or triple bonds, or heteroatoms into the alkyl chain of the starting amine would lead to a diverse range of analogs.
| Starting Amine | Reaction | Resulting Modification |
| 3-Methoxyoctylamine | Kabachnik-Fields | Methoxy group on the alkyl chain |
| Oct-7-en-1-amine | Kabachnik-Fields | Terminal double bond on the alkyl chain |
| 8-Azidooctylamine | Kabachnik-Fields | Terminal azide (B81097) for click chemistry |
Introduction of Stereocenters in this compound Structures
The introduction of stereocenters into the this compound structure can be accomplished through several strategies. One approach is to use a chiral starting material, such as a chiral amine or a chiral carbonyl compound, in a diastereoselective Kabachnik-Fields reaction.
Another strategy involves the use of a chiral catalyst to control the stereochemical outcome of the C-P bond-forming reaction. Asymmetric versions of the Kabachnik-Fields and related reactions have been developed using chiral Lewis acids or organocatalysts to induce enantioselectivity researchgate.net.
For example, the reaction of an imine derived from octanal (B89490) and a chiral amine with a phosphite in the presence of a suitable catalyst could lead to the formation of an enantioenriched aminophosphonate. Subsequent elaboration would be necessary to introduce the second phosphonate group.
| Strategy | Chiral Source | Reaction | Expected Outcome |
| Chiral Substrate | (R)- or (S)-α-methylbenzylamine | Kabachnik-Fields with octanal and diethyl phosphite | Diastereomeric aminophosphonates |
| Chiral Catalyst | Chiral Lewis Acid (e.g., BINOL-derived) | Addition of phosphite to N-octylimine | Enantioenriched aminophosphonate |
| This table outlines general strategies for introducing stereocenters into aminophosphonate structures, which could be applied to the synthesis of chiral this compound derivatives. |
Derivatization of Phosphonic Acid Moieties
The phosphonic acid groups are a key feature of this compound, and their derivatization is a primary strategy for modifying the compound's physicochemical properties. These modifications can include esterification to create prodrugs or the attachment of larger functional units.
One common approach is the formation of partial esters of the bisphosphonate. For instance, a series of 1-hydroxymethylene-1,1-bisphosphonate (HMBP) partial esters have been synthesized using bis(silylated) α-ketophosphonates as intermediates rsc.org. This methodology allows for the controlled introduction of ester groups, which can enhance properties like membrane permeability. Another strategy involves creating conjugates by linking the bisphosphonate moiety to other biologically active molecules. An efficient convergent synthesis has been developed to link steroidal estrogenic units to a geminal bisphosphonate through an ester linkage, utilizing benzyl (B1604629) bisphosphonates and transesterification chemistry uea.ac.uknih.gov. The phosphonic acid groups also serve as strong chelating agents, a property that has been exploited to coat magnetic and biocompatible nanoparticles with bisphosphonates for applications such as ion removal mdpi.com.
The table below summarizes various approaches to derivatize the phosphonic acid moieties in bisphosphonates, which are applicable to this compound.
| Derivatization Strategy | Reagents/Intermediates | Purpose of Derivatization |
| Partial Esterification | Bis(silylated) α-ketophosphonates | Prodrug design, property modification rsc.org |
| Conjugation | Benzyl bisphosphonates, Meldrum's acid | Linking to other bioactive molecules (e.g., steroids) uea.ac.uknih.gov |
| Nanoparticle Coating | --- | Creating functional materials for chelation mdpi.com |
| Acyl Phosphonamidate Formation | Phosphoramidite reagents, acid chlorides | Preparation of unsymmetrical bisphosphonates rsc.orgnih.gov |
This table is interactive. Click on the headers to sort the data.
Stereoselective Synthesis of this compound
Achieving stereochemical control is crucial as the biological activity of aminobisphosphonates can be highly dependent on the absolute configuration of the chiral center. Both enantioselective and diastereoselective methods are employed to synthesize stereochemically pure forms of this compound and its analogs.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-aminophosphonates, this can be achieved through methods such as the use of chiral-resolving agents or asymmetric chiral synthesis frontiersin.org. Rhodium-catalyzed asymmetric hydrogenation of olefins is a notable advance in creating chiral building blocks that can be applied to the synthesis of complex molecules like aminobisphosphonates researchgate.net. Another approach involves the enantioselective hydrophosphonylation of imines, a reaction that directly installs the chiral aminophosphonate core nih.gov.
Diastereoselective Methods
Diastereoselective methods are used to control the formation of multiple stereocenters in a molecule. A prominent strategy involves the Abramov reaction, where a phosphite adds to a carbonyl group. In a synthesis of diphosphonate analogues of 4-hydroxyglutamic acid, diethyl phosphite was added to chiral (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates nih.gov. This reaction produced a mixture of diastereomeric [1-(N-Boc-amino)-3-hydroxypropane-1,3-diyl]diphosphonates, which could then be separated. The separation is often facilitated by converting the diastereomers into O-protected esters, such as acetoxy or 4-nitrobenzoyloxy derivatives, which can be resolved using chromatography nih.gov. The absolute configuration of the separated diastereomers can be established using techniques like ³¹P NMR analysis of esters formed with chiral auxiliaries, such as (S)-O-methylmandelic acid nih.gov.
The following table compares different stereoselective synthesis strategies applicable to aminobisphosphonates.
| Method | Approach | Key Features |
| Enantioselective | Asymmetric Hydrogenation | Rhodium catalysis; creates chiral building blocks researchgate.net. |
| Enantioselective | Chiral Resolution | Use of resolving agents to separate enantiomers frontiersin.org. |
| Diastereoselective | Abramov Reaction on Chiral Substrate | Addition of phosphite to a chiral aldehyde/ketone; creates diastereomeric mixture nih.gov. |
| Diastereoselective | Derivatization and Separation | Conversion of diastereomers to esters to facilitate chromatographic separation nih.gov. |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of bisphosphonates to improve efficiency, reduce waste, and eliminate hazardous substances. Key areas of focus include the use of solvent-free conditions and the development of highly efficient catalytic methods.
Solvent-Free Synthesis
Solvent-free, or solid-phase, synthesis offers significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. Microwave (MW) irradiation has emerged as a powerful tool in this area. A practical, solvent- and catalyst-free MW-assisted method has been developed for the three-component condensation of an amine, an orthoformate, and a dialkyl phosphite or diphenylphosphine (B32561) oxide to produce (aminomethylene)bisphosphonates beilstein-journals.org. These reactions can achieve high conversions and yields in relatively short reaction times beilstein-journals.org. For example, the condensation of butylamine, triethyl orthoformate, and diethyl phosphite at 125 °C for 2 hours under microwave irradiation resulted in 91% conversion beilstein-journals.org. Similarly, the synthesis of acyl phosphonamidates, which are precursors to bisphosphonates, has been successfully performed under solventless conditions, with yields ranging from 71–90% rsc.orgnih.gov.
Catalytic Methods for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, aiming to increase reaction rates and selectivity while minimizing waste. For the synthesis of aminobisphosphonates via the Kabachnik–Fields reaction, various Lewis acids such as InCl₃, SnCl₄, and ZnCl₂ have been used as catalysts frontiersin.org. An unusual procedure for aminobisphosphonate synthesis involves the metallacarbenoid insertion of aromatic amines into tetraethyl diphosphonodiazomethane, for which Rh₂(NHCOCF₃)₄ was found to be the best catalyst nih.gov.
Recent advancements have also focused on developing catalyst- and solvent-free, atom-economical syntheses. One such method is the one-pot domino introduction of sulfur atoms to create dithiophosphinates, highlighting a move towards more inherently efficient chemical processes rsc.org. While not directly for bisphosphonates, these principles of enhancing atom economy and catalytic efficiency are central to modern green synthetic chemistry. The use of catalysts like tetrazole or amine hydrotetrazolides in the preparation of phosphoramidites for oligonucleotide synthesis also demonstrates the power of catalytic approaches to enable efficient in situ reagent generation scispace.com.
The table below highlights green chemistry approaches relevant to the synthesis of this compound.
| Green Approach | Specific Method | Conditions | Advantages |
| Solvent-Free | Microwave-Assisted Three-Component Condensation | Amine, orthoformate, phosphite; 125°C beilstein-journals.org | Rapid, catalyst-free, high conversion beilstein-journals.org |
| Solvent-Free | Acyl Phosphonamidate Synthesis | Phosphoramidite, acid chloride; room temperature rsc.org | High yields (71-90%), simple purification rsc.orgnih.gov |
| Catalytic | Kabachnik-Fields Reaction | Lewis acid catalysts (e.g., InCl₃, SnCl₄) frontiersin.org | Catalytic enhancement of a key C-P bond-forming reaction frontiersin.org |
| Catalytic | Metallacarbenoid Insertion | Rh₂(NHCOCF₃)₄ catalyst nih.gov | Alternative route for aminobisphosphonate synthesis nih.gov |
This table is interactive. Click on the headers to sort the data.
Coordination Chemistry of 1,1 Diphosphonooctylamine
Thermodynamic and Kinetic Studies of Complexation
Comprehensive thermodynamic and kinetic data, which are crucial for understanding the formation and stability of metal complexes, appear to be unpublished for 1,1-Diphosphonooctylamine. researchgate.netrsc.org
Stability Constants of this compound Metal Complexes
The stability constant (or formation constant) of a metal complex provides a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution. scispace.comwikipedia.org It is a key parameter in coordination chemistry, influencing a complex's behavior in various applications. scispace.comwikipedia.orggithub.io The determination of stability constants often involves techniques such as potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. ijarsct.co.inmdpi.com However, specific stability constants for metal complexes of this compound have not been reported in the available literature.
Rates of Ligand Exchange and Complex Formation
The rates at which ligands exchange and complexes form are fundamental aspects of their kinetic profile. nih.govarxiv.orgdalalinstitute.com These rates determine how quickly a system reaches equilibrium and can be influenced by factors such as the nature of the metal ion, the ligand, and the solvent. dalalinstitute.comchemguide.co.uk The study of ligand exchange kinetics provides insight into the lability or inertness of a complex. researchgate.net For instance, labile complexes undergo rapid ligand substitution, while inert complexes exchange ligands slowly. truman.edu Information regarding the rates of ligand exchange and complex formation for this compound is not documented in the searched scientific papers.
Applications of this compound in Coordination Chemistry
While phosphonate-containing ligands are known for their strong coordination to metal ions and have found use in various applications, specific examples involving this compound are not described in the available research.
Metal Sequestration and Chelation Strategies
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it from the surrounding environment. nih.govwikipedia.org This process, known as chelation, is vital in applications ranging from industrial water treatment to the removal of toxic metals from biological systems. nih.govresearchgate.netresearchgate.net The effectiveness of a chelating agent is often related to the stability of the resulting metal complex, a principle known as the chelate effect. libretexts.orglibretexts.org Although the diphosphonate group suggests potential for metal chelation, there is no specific research detailing the use of this compound in metal sequestration strategies. aocs.org
Development of Metal-Organic Frameworks (MOFs) with this compound Linkers
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). researchgate.netnih.govrsc.org The properties and applications of MOFs, which include gas storage, separation, and catalysis, are highly dependent on the nature of the organic linker. nih.govrsc.org Phosphonate-based linkers have been utilized in the synthesis of MOFs. nih.gov However, the use of this compound as a linker in MOF construction has not been reported in the reviewed literature.
Design of Heterogeneous Catalysts Utilizing this compound Ligands
Heterogeneous catalysts operate in a different phase from the reactants, offering advantages such as ease of separation and reusability. chemguide.co.ukfrontiersin.orgmpg.de The design of these catalysts often involves anchoring metal complexes onto a solid support. researchgate.netnih.gov The ligand plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. While coordination compounds are widely used in catalysis, there is no available information on the application of this compound as a ligand in the design of heterogeneous catalysts. rsc.orgncert.nic.in
Biological Activities and Mechanisms of Action of 1,1 Diphosphonooctylamine
Enzyme Inhibition by 1,1-Diphosphonooctylamine
There is no available information on the inhibitory effects of this compound on any enzymes.
Interaction with Alanine Racemase and D-Ala-D-Ala Synthetase
No studies were found that describe the interaction of this compound with Alanine Racemase or D-Ala-D-Ala Synthetase. Alanine racemase is a crucial enzyme in bacteria for the synthesis of D-alanine, a key component of the peptidoglycan cell wall. nih.govwikipedia.orgnih.govnih.gov D-Ala-D-Ala synthetase (or ligase) is another vital enzyme in this pathway, responsible for creating the D-alanyl-D-alanine dipeptide. nih.govnih.gov Inhibition of these enzymes is a known mechanism for some antibiotics, such as D-cycloserine. nih.govnih.gov
Inhibition of Farnesyl Pyrophosphate Synthase
No data is available regarding the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound. FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate, a precursor for various essential molecules, including sterols. patsnap.comnih.govrsc.org This enzyme is the target of nitrogen-containing bisphosphonates, a class of drugs used to treat bone resorption disorders. nih.govuiowa.edufrontiersin.org
Mechanisms of Enzyme Binding and Conformational Changes
Without evidence of enzyme inhibition, there is no information on the mechanisms of enzyme binding or any resulting conformational changes induced by this compound.
Antimicrobial Activities
No research detailing the antimicrobial activities of this compound could be located.
Antibacterial Spectrum and Efficacy
There are no published studies on the antibacterial spectrum or efficacy of this compound.
Antifungal Properties
There is no information available concerning any potential antifungal properties of this compound.
Anticancer ResearchNo research was found pertaining to the anticancer properties of this compound.
Apoptosis Induction Pathways
Amino-bisphosphonates are recognized for their capacity to induce apoptosis, or programmed cell death, in specific cell types, most notably osteoclasts and various cancer cells. This pro-apoptotic activity is a key component of their therapeutic effect. The primary mechanism does not involve direct DNA damage but rather the disruption of essential cellular metabolic pathways. researchgate.netresearchgate.net
The main target of amino-bisphosphonates is the mevalonate pathway, a critical metabolic route responsible for producing cholesterol and isoprenoid lipids. researchgate.netaacrjournals.org Specifically, these compounds inhibit the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govbiorxiv.org Inhibition of FPPS leads to two major consequences that trigger apoptosis:
Depletion of Isoprenoid Lipids: The pathway blockade prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for a post-translational modification process called prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rac. researchgate.net These proteins are critical signaling molecules that control a wide range of cellular processes, including cell survival, cytoskeletal organization, and trafficking of vesicles. Without prenylation, these signaling proteins cannot be anchored to the cell membrane to perform their functions, leading to a breakdown in survival signaling and the initiation of apoptosis. researchgate.netaacrjournals.org
Accumulation of a Cytotoxic Metabolite: In non-amino-bisphosphonates, apoptosis is triggered by the accumulation of non-hydrolyzable, cytotoxic ATP-analogs. researchgate.netnih.gov
The apoptotic cascade initiated by amino-bisphosphonates in cancer cells, such as those of the breast and prostate, is often associated with the intrinsic or mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn leads to the activation of caspases, the executive enzymes of apoptosis. aacrjournals.org Studies on various breast cancer cell lines have demonstrated that treatment with amino-bisphosphonates like pamidronate and zoledronate leads to a significant loss of cell viability accompanied by classic morphological and nuclear changes consistent with apoptosis. sgul.ac.uk
| Pathway Component | Role in Amino-Bisphosphonate-Induced Apoptosis |
| Mevalonate Pathway | The central metabolic pathway inhibited by N-BPs. researchgate.net |
| FPPS Enzyme | The direct molecular target of N-BPs within the mevalonate pathway. nih.govbiorxiv.org |
| FPP & GGPP | Essential isoprenoid lipids whose synthesis is blocked, preventing protein prenylation. researchgate.net |
| Small GTPases (e.g., Ras, Rho) | Key signaling proteins that become dysfunctional without prenylation, disrupting cell survival signals. aacrjournals.org |
| Caspases | Effector enzymes activated downstream of mitochondrial disruption, executing apoptosis. aacrjournals.org |
Targeting Bone Metastases in Cancer Treatment
Bisphosphonates are a cornerstone in the management of bone metastases, which are common complications of cancers such as breast, prostate, and lung cancer, as well as multiple myeloma. nih.govwikipedia.orgcancerresearchuk.org Their efficacy stems from a high affinity for hydroxyapatite, the mineral component of bone. scirp.org This chemical property causes the drug to accumulate at sites of high bone turnover, which are characteristic of metastatic lesions. nih.govwikipedia.org
When cancer cells colonize the bone, they disrupt the normal balance of bone remodeling, typically stimulating osteoclasts—the cells responsible for bone breakdown—to become overactive. cancerresearchuk.org This excessive bone resorption leads to osteolytic lesions (destruction of bone), causing severe pain, pathological fractures, and life-threatening hypercalcemia (high blood calcium levels). cancerresearchuk.orgcancernetwork.com
Amino-bisphosphonates target bone metastases through several mechanisms:
Inhibition of Osteoclast Activity: By accumulating in the bone, the drug is ingested by osteoclasts during the resorption process. Inside the osteoclast, the bisphosphonate inhibits the mevalonate pathway, inducing osteoclast apoptosis and shutting down bone resorption. nih.govyoutube.com This reduces skeletal-related events (SREs) and alleviates bone pain. nih.govcancernetwork.com
Deprivation of Growth Factors: Bone is a reservoir of growth factors. By inhibiting bone resorption, bisphosphonates may reduce the release of these factors, thereby depriving tumor cells of essential signals needed for their proliferation and survival in the bone microenvironment. aacrjournals.org
Direct Anti-Tumor Effects: At concentrations achieved in the bone, some bisphosphonates have been shown to have direct anti-cancer effects, including inhibiting the adhesion of cancer cells to the bone matrix and inducing apoptosis in tumor cells. aacrjournals.orgsgul.ac.uk
Clinical trials have demonstrated that bisphosphonates like zoledronic acid and pamidronate significantly reduce skeletal complications in patients with bone metastases from breast cancer, multiple myeloma, and other solid tumors. nih.govcancernetwork.com
Interaction with Bone Metabolism
The primary and most profound pharmacological effect of this compound, as with all bisphosphonates, is its interaction with bone metabolism. These compounds are potent inhibitors of bone resorption. wikipedia.orgscirp.org They are synthetic analogs of pyrophosphate, a natural regulator of bone mineralization, but are engineered with a P-C-P backbone that makes them resistant to enzymatic breakdown. scirp.org
Osteoclasts are the primary cellular targets of bisphosphonates. scirp.orgyoutube.com The process by which these drugs inhibit osteoclast activity and bone resorption is multi-faceted and highly effective:
Targeting and Uptake: Bisphosphonates have a strong affinity for bone mineral and are rapidly absorbed onto bone surfaces, particularly at sites of active remodeling. scirp.orgnih.gov Osteoclasts, in the process of resorbing bone, endocytose the drug-laden bone matrix. youtube.com
Inhibition of the Mevalonate Pathway: Once inside the osteoclast, amino-bisphosphonates inhibit the enzyme FPPS. This is the critical step in their anti-resorptive action. nih.gov
Disruption of Osteoclast Function: The inhibition of FPPS prevents the prenylation of small GTPase signaling proteins. These proteins are indispensable for maintaining the osteoclast's unique cellular structure and function, including the formation of the "ruffled border"—a specialized membrane structure essential for secreting acid and enzymes to dissolve bone. Disruption of this process incapacitates the cell's resorptive machinery. cancerresearchuk.orgscirp.org
Role in Osteoporosis and Related Bone Disorders
Aminobisphosphonates are a cornerstone in the management of osteoporosis and other diseases characterized by excessive bone resorption. researchgate.netdocumentsdelivered.com Osteoporosis is a condition that weakens bones, making them more susceptible to fractures. frontiersin.org This weakening is due to an imbalance in bone remodeling, the natural process of breaking down old bone (resorption) by cells called osteoclasts and forming new bone by cells called osteoblasts. nih.gov In osteoporosis, the rate of bone resorption exceeds the rate of bone formation, leading to a net loss of bone density and strength. researchgate.netfrontiersin.org
Compounds in the aminobisphosphonate class, such as this compound, are potent inhibitors of osteoclast-mediated bone resorption. researchgate.netnih.gov By slowing down the rate at which bone is broken down, these compounds help to preserve bone density and reduce the risk of fractures. nih.gov Clinical studies on various nitrogen-containing bisphosphonates have demonstrated their efficacy in increasing bone mineral density (BMD) and significantly reducing the incidence of vertebral, non-vertebral, and hip fractures in patients with osteoporosis. frontiersin.orgnih.gov
The applications of these compounds extend to other bone disorders, including:
Paget's disease of bone: A condition involving abnormal and accelerated bone remodeling, leading to enlarged and deformed bones. nih.gov
Bone metastases: To manage bone pain and reduce fracture risk in cancers that have spread to the bone. nih.gov
Glucocorticoid-induced osteoporosis: To prevent bone loss in patients undergoing long-term steroid therapy. researchgate.net
The general effectiveness of several widely-used aminobisphosphonates in reducing fracture risk is well-documented and provides a basis for understanding the potential therapeutic role of this compound.
Table 1: Demonstrated Efficacy of Representative Aminobisphosphonates in Osteoporosis
| Bisphosphonate | Reduction in Vertebral Fracture Risk | Reduction in Hip Fracture Risk | Reference |
| Alendronate | ~50% | ~30% | frontiersin.org |
| Risedronate | ~40% | Data varies | frontiersin.org |
| Zoledronic Acid | ~70% (over 3 years) | ~41% (over 3 years) | frontiersin.orgnih.gov |
| Ibandronate | ~50% | Not consistently demonstrated | frontiersin.org |
Preclinical Research and Therapeutic Potential
In Vivo Pharmacological Investigations
Toxicology and Safety Assessment in Preclinical Models
Without primary or secondary research data on "1,1-Diphosphonooctylamine," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Table of Compounds Mentioned:
Since no specific research on "this compound" was found, no other related compounds can be listed.
Drug Delivery Strategies for this compound
The therapeutic efficacy of a promising compound such as this compound is intrinsically linked to its ability to reach its target site in the body in sufficient concentrations. Overcoming physiological barriers that limit drug absorption, distribution, and bioavailability is a central challenge in pharmaceutical development. Advanced drug delivery strategies are being explored to enhance the therapeutic potential of molecules like this compound. These strategies aim to improve solubility, increase stability, and enable targeted delivery, thereby maximizing therapeutic benefit while minimizing potential side effects. This section will delve into key preclinical research areas focused on optimizing the delivery of this compound, including prodrug design, nanoparticle and liposomal encapsulation, and targeted delivery systems.
Prodrug Design to Enhance Bioavailability
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical reactions. nih.govresearchgate.net This approach is particularly useful for overcoming challenges such as poor oral absorption, instability, and lack of site-specificity. nih.govnih.gov By modifying the physicochemical properties of the parent drug, a prodrug can exhibit improved bioavailability. ijpcbs.comresearchgate.net
One of the primary goals of prodrug design is to enhance lipophilicity, which can significantly improve a drug's ability to cross biological membranes. ijpcbs.com For instance, the oral bioavailability of the antiviral drug zanamivir is extremely low (around 2%). nih.gov To address this, researchers have developed amino acid ester prodrugs of zanamivir, which have demonstrated significantly improved intestinal permeability in preclinical studies. nih.gov A similar strategy could be envisioned for this compound to enhance its oral absorption.
Another key aspect of prodrug design is targeting specific transporters in the gastrointestinal tract to facilitate absorption. researchgate.net The intestinal peptide transporter 1 (PepT1) is a target of interest for this "modern" approach to prodrug design. nih.govresearchgate.net For example, the bioavailability of the anti-herpetic drug acyclovir was increased three to five-fold through its valyl ester prodrug, valacyclovir, which is a substrate for hPEPT1. nih.gov This transporter-mediated uptake can lead to more efficient and consistent drug absorption. nih.gov
The following table summarizes key characteristics of different prodrug strategies that could be applicable to enhance the bioavailability of this compound.
| Prodrug Strategy | Rationale | Example | Outcome |
| Ester Prodrugs | Increase lipophilicity to improve membrane permeability. ijpcbs.com | Testosterone undecanoate for testosterone. nih.gov | Avoids first-pass metabolism by absorption through the lymphatic system. nih.gov |
| Amino Acid Conjugates | Target intestinal amino acid or peptide transporters. nih.gov | Valacyclovir for acyclovir. nih.gov | 3-5 fold higher systemic bioavailability compared to the parent drug. nih.gov |
| Transporter-Targeted Prodrugs | Utilize high-capacity nutrient transporters for enhanced absorption. nih.gov | Gabapentin enacarbil for gabapentin. nih.gov | Circumvents uptake saturation at clinical doses. nih.gov |
Nanoparticle and Liposomal Encapsulation
Encapsulating therapeutic agents within nanoparticles and liposomes represents a versatile strategy for improving drug delivery. These carrier systems can protect the drug from degradation, control its release, and alter its biodistribution profile. nih.govnih.gov
Nanoparticles are colloidal systems with a size typically ranging from 1 to 1000 nanometers. google.com They can be formulated from a variety of materials, including polymers. researchgate.net Polymeric nanoparticles have been extensively studied for their ability to provide controlled and sustained drug release. researchgate.net The encapsulation of drugs within nanoparticles can enhance their stability and permeability across biological barriers. nih.gov For example, the encapsulation of the GLP-1 analog liraglutide in poly (lactic-co-glycolic acid) (PLGA) nanoparticles protected it from enzymatic degradation and increased its permeability across a Caco-2 cell model of the intestinal epithelium. nih.gov
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com They are biocompatible, non-toxic, and have been successfully used in several clinically approved drug products. nih.govsemanticscholar.org Liposomal formulations can be tailored to control drug release and target specific tissues. mdpi.com Surface modification of liposomes, such as with polyethylene glycol (PEG) in a process known as PEGylation, can help to prolong their circulation time in the bloodstream by reducing their uptake by the reticuloendothelial system. nih.gov
The table below provides an overview of the characteristics of nanoparticle and liposomal drug delivery systems.
| Delivery System | Composition | Key Features | Potential Advantages for this compound |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA). nih.gov | Controlled and sustained release, protection from degradation. researchgate.netnih.gov | Improved stability in the gastrointestinal tract and enhanced absorption. |
| Liposomes | Phospholipid bilayers. mdpi.com | Biocompatible, can carry both hydrophilic and hydrophobic drugs. semanticscholar.org | Reduced systemic toxicity and potential for targeted delivery. |
| PEGylated Liposomes | Liposomes with a surface coating of polyethylene glycol. nih.gov | Prolonged circulation time. nih.gov | Increased likelihood of reaching the target tissue. |
Targeted Delivery Systems
Targeted delivery systems are designed to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing off-target side effects. formulationbio.comnih.gov This can be achieved by attaching targeting ligands to the surface of drug carriers like nanoparticles or liposomes. nih.gov These ligands can recognize and bind to specific receptors that are overexpressed on the surface of target cells. google.com
Antibodies are a class of targeting ligands that have been widely explored due to their high specificity and affinity for their target antigens. nih.gov For example, antibody-drug conjugates and antibody-targeted nanoparticles have shown promise in cancer therapy. nih.govhilarispublisher.com Other targeting moieties include peptides, aptamers, and small molecules that can bind to specific cell surface receptors. nih.gov
For a compound like this compound, a targeted delivery system could be designed to direct it to a specific tissue or cell type, depending on its therapeutic application. For instance, if the target is a specific type of cancer cell, the drug could be encapsulated in liposomes decorated with antibodies that recognize a tumor-specific antigen.
The following table summarizes different approaches to targeted drug delivery.
| Targeting Strategy | Mechanism | Example | Potential Application for this compound |
| Antibody-Directed Therapy | Antibodies on the carrier surface bind to specific antigens on target cells. nih.gov | Antibody-phthalocyanine-gold nanoparticle conjugates for HER2-positive breast cancer cells. hilarispublisher.com | Targeting cancer cells overexpressing a specific surface marker. |
| Receptor-Mediated Targeting | Ligands on the carrier surface bind to receptors on target cells. | Folate-targeted nanoparticles for cancer therapy. | Delivery to cells overexpressing a particular receptor. |
| Passive Targeting (EPR Effect) | Nanoparticles accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage. mdpi.com | Doxil® (liposomal doxorubicin) for various cancers. nih.gov | Enhancing accumulation in solid tumors. |
Analytical Methodologies for 1,1 Diphosphonooctylamine Research
Chromatographic Techniques for Analysis and Purification
Chromatography is a fundamental tool for separating 1,1-Diphosphonooctylamine from reaction mixtures, impurities, and biological matrices. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or preparative purification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.netcriver.com However, the analysis of bisphosphonates presents unique challenges due to their high polarity, structural similarity to endogenous phosphorylated compounds, and lack of strong chromophores for UV detection. nih.govresearchgate.net To overcome these issues, several HPLC-based strategies have been developed.
Ion-Pair Reversed-Phase HPLC (IP-RPLC): This is a common approach where a hydrophobic ion-pairing agent is added to the mobile phase to form a neutral complex with the anionic phosphonate (B1237965) groups. This allows for retention on standard reversed-phase columns (e.g., C18). The pH of the mobile phase is a critical parameter, as it affects the charge state of the bisphosphonate and, consequently, its retention. kyushu-u.ac.jp
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This technique relies on a partitioning mechanism and can be coupled with mass spectrometry for enhanced sensitivity and selectivity. mdpi.com
Derivatization: To enhance detection sensitivity, especially for UV or fluorescence detectors, pre-column or post-column derivatization can be employed. nih.govresearchgate.netkyushu-u.ac.jp Reagents that react with the primary amine group of this compound can introduce a chromophore or fluorophore into the molecule. For instance, 9-fluorenylmethyl chloroformate (FMOC) is a derivatizing agent used for amines that allows for sensitive fluorescence detection. mtak.huchromatographyonline.com
The following table summarizes typical HPLC conditions used for the analysis of related aminobisphosphonates.
| Parameter | Condition | Compound Class | Reference |
| Column | ZIC®-pHILIC | Bisphosphonates | mdpi.com |
| Mobile Phase | Acetonitrile/Ammonium formate buffer | Bisphosphonates | mdpi.com |
| Detection | Diode Array Detector (DAD) | Bisphosphonates | mdpi.compiwet.pulawy.plmdpi.com |
| Derivatization | Dansyl chloride | Biogenic Amines | piwet.pulawy.plmdpi.com |
| Detection | Fluorescence | Aminobisphosphonates | kyushu-u.ac.jp |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.govresearchgate.net Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and thermal instability. kyushu-u.ac.jpnih.gov Therefore, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative. mdpi.com
Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens in the molecule (on the amine and phosphonic acid groups) are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. mdpi.com
Alkylation: This involves converting the acidic phosphonate groups into their ester forms (e.g., methyl or ethyl esters). Diazomethane or other alkylating agents can be used, which also improves chromatographic properties. nih.govresearchgate.net
The resulting volatile derivatives can then be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both high sensitivity and structural information. mdpi.comnih.govresearchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. mdpi.com
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. wikipedia.orgnih.govdiva-portal.org It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.govdiva-portal.org The separation in CE is based on the differential migration of analytes in an electric field. wikipedia.orgcolby.edu
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation occurs in a buffer-filled capillary. diva-portal.org The separation mechanism is based on differences in the charge-to-mass ratio of the analytes. sciex.com The pH of the background electrolyte (BGE) is a crucial parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which affects migration times. diva-portal.org
Coupling with Mass Spectrometry (CE-MS): For unambiguous identification and enhanced sensitivity, CE can be coupled with mass spectrometry. kyushu-u.ac.jp This hyphenated technique combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. kyushu-u.ac.jp
CE is particularly useful for purity analysis and the determination of related impurities in drug substances. Its orthogonal separation mechanism compared to HPLC makes it a valuable complementary technique. colby.edu
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. nanoqam.cadigitaloceanspaces.comidc-online.com For this compound, multinuclear NMR experiments (¹H, ¹³C, and ³¹P) provide comprehensive structural information. nih.gov
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms and their chemical environment. The spectrum would show signals corresponding to the protons of the octyl chain and the proton on the carbon atom bonded to the nitrogen and phosphorus atoms. Spin-spin coupling patterns help to establish the connectivity of the molecule. digitaloceanspaces.comdocbrown.info
¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the eight-carbon chain and the C-P bond. digitaloceanspaces.com
³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. nih.govuomosul.edu.iqresearchgate.net It provides direct information about the chemical environment of the phosphorus nuclei in the two phosphonate groups. The chemical shift and coupling to neighboring protons (¹H) and carbons (¹³C) confirm the presence and structure of the diphosphonate moiety. Nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P have a spin quantum number of 1/2, making them highly suitable for NMR studies. nanoqam.caidc-online.com
| Nucleus | Expected Information for this compound |
| ¹H | Signals for the octyl chain (CH₃, CH₂ groups), methine proton (CH), and amine protons (NH₂). Coupling patterns reveal proton connectivity. |
| ¹³C | Signals for each of the eight carbons in the octyl chain. The C1 carbon signal will show coupling to the two phosphorus atoms. |
| ³¹P | A single signal (or a complex multiplet depending on chirality and coupling) in a characteristic region for phosphonates, confirming the diphosphonate group. |
Mass Spectrometry (MS) and Tandem MS (LC-MS, ESI-MS)
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For polar and non-volatile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used, often coupled with liquid chromatography (LC-MS). nih.govshimadzu.com
LC-MS: This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It allows for the quantification of the target compound in complex mixtures with high selectivity and sensitivity. nih.govshimadzu.com
Electrospray Ionization (ESI): ESI is ideal for polar molecules, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. shimadzu.com This allows for the accurate determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem MS involves selecting a specific ion (a precursor ion, e.g., [M+H]⁺), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment (product) ions. nih.govamazonaws.comunt.eduyoutube.com This process provides detailed structural information and is highly specific, making it excellent for quantitative analysis in complex matrices. nih.gov The fragmentation pathway of α-aminophosphonates often involves the loss of a phosphite (B83602) group to form a stable iminium ion. nih.gov
The table below shows potential fragmentation patterns for this compound in an MS/MS experiment.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H - H₃PO₃]⁺ | H₃PO₃ (Phosphorous acid) |
| [M+H]⁺ | [M+H - 2(H₃PO₃)]⁺ | 2(H₃PO₃) |
| [M+H]⁺ | [C₈H₁₈N]⁺ (Iminium ion after loss of both phosphonate groups) | (H₃PO₃)₂ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule's constituent bonds, providing a unique spectral fingerprint based on its functional groups.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, reveals characteristic absorption bands for the functional groups within this compound. The analysis is typically focused on the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations characteristic of the entire molecule. libretexts.org
For this compound, the key functional groups and their expected IR absorption regions are:
P-O-H and P=O Groups: The diphosphonate moiety is the most prominent feature. The stretching vibrations of the phosphonic acid groups are particularly informative and are found primarily in the 900-1200 cm⁻¹ range. nih.gov Studies on analogous phosphonic acids show that the P-O stretching vibrations are sensitive to the protonation state, which changes with pH. nih.gov Characteristic bands include those for ν(P=O) at approximately 1260-1272 cm⁻¹, and various P-O(H) vibrations between 900 cm⁻¹ and 1200 cm⁻¹. nih.govresearchgate.net Specifically, ν(POH) vibrations are often observed around 925 cm⁻¹ and the asymmetric stretch of deprotonated phosphonate groups (PO₃²⁻) appears near 970 cm⁻¹. nih.gov
N-H Group: The primary amine group exhibits N-H stretching vibrations, which typically appear as two distinct, medium-intensity peaks in the 3200-3600 cm⁻¹ region.
C-H Group: The octyl chain produces strong C-H stretching absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which are characteristic of sp³ hybridized carbons in alkanes. libretexts.orgvscht.cz
P-C Bond: The direct carbon-phosphorus bond vibration is expected to produce a band in the 763-767 cm⁻¹ region. researchgate.net
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H stretch | 3200 - 3600 | Medium, two peaks |
| Alkyl Chain | C-H stretch | 2850 - 2960 | Strong |
| Phosphonate | P=O stretch | 1260 - 1272 | Strong |
| Phosphonate | P-O stretch | 900 - 1200 | Strong, complex |
| Phosphonate | P-C stretch | 763 - 767 | Medium |
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). masterorganicchemistry.com The resulting Raman shift provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric non-polar bonds and bonds with heavy atoms, such as the P-C and P=O bonds in the phosphonate groups.
For this compound, which is an aminophosphonate, the expected Raman signals would be based on its structural components. acs.orgacs.org Studies on similar molecules like aminomethylphosphonic acid (AMPA) and glyphosate have identified key vibrational modes:
Phosphonate Group Vibrations: Strong signals related to O-P-O stretching are expected in the 910-920 cm⁻¹ region. dtu.dk
Alkyl Chain Vibrations: Vibrations from the CH₂ groups of the octyl chain would be observed, for instance, around 1031 cm⁻¹. dtu.dk
Amine Group Vibrations: The NH₂ group is expected to produce signals, such as those identified around 764-766 cm⁻¹ in glyphosate. dtu.dk
Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the Raman signal for molecules adsorbed onto metallic nanostructures. acs.org For aminophosphonates, it has been shown that the primary interaction with the metal surface occurs via the nitrogen atom of the amino group, making SERS a potentially highly sensitive method for detecting this compound, even at low concentrations. dtu.dkresearchgate.net
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for the detection and quantification of electroactive compounds. For this compound, its amine group and potential for complexation with metal ions provide avenues for electrochemical analysis.
The core of electrochemical detection involves measuring changes in electrical properties (such as current or potential) at an electrode surface as a result of a redox reaction involving the target analyte. Common techniques include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV).
Research on analogous 1-aminoalkylphosphonates has shown that these compounds can be oxidized at an anode. researchgate.net This suggests that this compound could be detected by monitoring its oxidation peak. The electrochemical process may involve an initial electron transfer from the amine, potentially followed by chemical steps such as the removal of a phosphoryl group. researchgate.net
A typical electrochemical sensor for this compound would consist of a three-electrode system: a working electrode, a reference electrode, and a counter electrode. mdpi.com The working electrode is where the reaction of interest occurs and is often modified to enhance sensitivity and selectivity. Potential modifications include:
Nanomaterials: Graphene, carbon nanotubes, or metal nanoparticles (e.g., gold, platinum) can be applied to the electrode to increase its surface area and catalytic activity, leading to a stronger signal.
Molecularly Imprinted Polymers (MIPs): A polymer can be synthesized with this compound as a template molecule. After the template is removed, cavities that are specific to the analyte remain, creating a highly selective sensor. mdpi.com
The performance of such a sensor is characterized by its linear detection range and its limit of detection (LOD). For example, electrochemical sensors for other organic molecules have demonstrated linear ranges from the micromolar (µM) down to the nanomolar (nM) level, with LODs often reaching sub-micromolar concentrations. mdpi.com
Interactive Table: Example Performance of Electrochemical Sensors for Organic Amines
| Electrode System | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|
| Ti-Nanocolumns/Graphene | DPV | 10 - 90 | Not specified |
| RGO/Fe₃O₄-MIP/GCE | DPV | 0.1 - 30 | 0.05 |
| Graphene/Pt-NPs/GCE | DPV | 0.1 - 50 | 0.033 |
| PAMAM/Cr-MOF/ERGO | DPV | 0.1 - 6.0 | 0.075 |
Data based on sensors for dopamine, diphenylamine, N-nitrosodiphenylamine, and 1-hydroxypyrene, respectively. mdpi.com
Quality Control and Validation of Analytical Procedures
To ensure that an analytical method for this compound provides reliable and accurate results, it must undergo a rigorous validation process. Validation demonstrates that the method is fit for its intended purpose. The key parameters evaluated during validation are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness.
Specificity, Linearity, Accuracy, and Precision
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis.
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the plot of signal versus concentration. The correlation coefficient (r²) should ideally be >0.99.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV), which should typically be less than 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. For example, they can be calculated as LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness and Ruggedness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in the pH of the mobile phase, column temperature, or flow rate in an HPLC method.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, or different instruments.
Interactive Table: Summary of Validation Parameters for Phosphonate Analysis
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the retention time of the analyte | Ensures the signal is only from the analyte. |
| Linearity | Correlation coefficient (r²) > 0.99 | Confirms a proportional response to concentration. |
| Accuracy | Recovery typically between 80-120% | Measures how close the result is to the true value. |
| Precision | Relative Standard Deviation (RSD) < 15% | Measures the repeatability of the results. |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lower limits of reliable measurement. |
| Robustness | No significant change in results with minor parameter variations | Confirms reliability under normal operational variability. |
Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex matrices such as environmental water, soil, or biological fluids often requires a sample preparation step. This step is crucial to remove interfering substances, pre-concentrate the analyte to a detectable level, and ensure compatibility with the analytical instrument.
Common sample preparation techniques for phosphonates and related organophosphorus compounds include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. It can be effective but may consume large volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a widely used technique where the analyte is isolated from a liquid sample by passing it through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while interferences pass through. The analyte is then eluted with a small volume of a suitable solvent. For aminophosphonates, various sorbents can be used, including C18, polymeric, or ion-exchange resins.
Ion-Exchange Chromatography: Given the charged nature of the phosphonate and amine groups, ion-exchange methods are particularly effective. Cation-exchange resins can be used to capture the positively charged amine group (under acidic conditions), allowing for separation from anionic and neutral matrix components.
A suitable clean-up procedure is often necessary, especially when dealing with samples containing high concentrations of cations, which can interfere with the analysis of phosphonates.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and versatile technique for sample cleanup and concentration. The methodology is predicated on the partitioning of a compound between a solid stationary phase and a liquid mobile phase. For the analysis of this compound, the choice of sorbent material is critical and is dictated by the physicochemical properties of the analyte.
The general steps involved in an SPE protocol for this compound analysis are outlined below:
| Step | Description |
| 1. Conditioning | The SPE cartridge is first conditioned with a solvent, such as methanol, to activate the stationary phase. This is followed by an equilibration step with water or a buffer to create a suitable environment for sample loading. |
| 2. Sample Loading | The sample containing this compound is passed through the conditioned cartridge. The analyte and potentially some matrix components are retained on the sorbent. |
| 3. Washing | A specific wash solvent is passed through the cartridge to remove unretained matrix interferences while the analyte of interest remains bound to the stationary phase. |
| 4. Elution | A strong elution solvent is used to disrupt the interaction between this compound and the sorbent, allowing for its collection in a purified and concentrated form. |
Research Findings:
While specific studies on this compound are not widely available in public literature, the principles of SPE can be applied based on its chemical structure. As a phosphonated amine, it possesses both polar and potential ion-exchange characteristics. Therefore, a mixed-mode SPE sorbent, which has both reversed-phase and ion-exchange properties, would likely be the most effective for its extraction. The selection of appropriate pH and ionic strength during sample loading and elution is crucial for optimizing recovery.
A hypothetical SPE method development for this compound could involve screening various sorbents and elution solvents, as detailed in the following table:
| Sorbent Type | Potential Retention Mechanism | Elution Solvent Strategy |
| C18 (Reversed-Phase) | Hydrophobic interaction with the octyl chain. | Elution with a high percentage of organic solvent (e.g., methanol or acetonitrile). |
| Strong Cation Exchange (SCX) | Ionic interaction with the amine group (protonated). | Elution with a buffer of high ionic strength or high pH to neutralize the amine. |
| Mixed-Mode (e.g., C18/SCX) | Combination of hydrophobic and ionic interactions. | Stepwise elution to first remove non-polar interferences, followed by elution of the analyte using a pH-adjusted or high ionic strength solvent. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE for this compound depends on its partition coefficient (log P) and the pH of the aqueous phase.
The general procedure for LLE in the context of this compound analysis involves the following steps:
| Step | Description |
| 1. pH Adjustment | The pH of the aqueous sample containing this compound is adjusted to optimize its partitioning into the organic phase. For an amine-containing compound, adjusting the pH to be basic will deprotonate the amine, making it more soluble in organic solvents. |
| 2. Solvent Addition & Extraction | An immiscible organic solvent is added to the aqueous sample, and the mixture is vigorously shaken to facilitate the transfer of the analyte into the organic phase. |
| 3. Phase Separation | The mixture is allowed to stand, leading to the separation of the two liquid layers. |
| 4. Collection | The organic layer containing the purified this compound is carefully collected for further analysis. |
Research Findings:
Direct research detailing LLE protocols for this compound is limited. However, based on its structure, a successful LLE method would likely involve the selection of an appropriate organic solvent and careful pH control. The presence of the two phosphonate groups increases the polarity of the molecule, which might present a challenge for extraction into non-polar organic solvents.
A theoretical optimization of an LLE method for this compound could be summarized as follows:
| Parameter | Variable | Rationale |
| Organic Solvent | Ethyl acetate, Dichloromethane, n-Butanol | The choice of solvent will depend on the polarity of this compound. A more polar solvent like n-butanol might be more effective due to the phosphonate groups. |
| Aqueous Phase pH | Acidic, Neutral, Basic | Adjusting the pH to above the pKa of the amine group will increase its partitioning into the organic phase. |
| Salt Addition ("Salting Out") | Addition of NaCl or other salts | Increasing the ionic strength of the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer to the organic phase. |
Future Directions and Emerging Research Areas
Rational Design of Next-Generation 1,1-Diphosphonooctylamine Analogs
The rational design of next-generation analogs of this compound is a key area of future research, aiming to enhance its therapeutic efficacy and expand its applications. researchgate.net This approach involves systematic modifications of the compound's structure to optimize its interaction with biological targets. nih.gov The core structure of bisphosphonates, characterized by a P-C-P bond, is resistant to enzymatic hydrolysis, providing a stable scaffold for drug design. nih.govresearchgate.net
Variations in the side chains (R1 and R2) attached to the central carbon atom are responsible for the diverse activities observed among different bisphosphonate drugs. nih.gov For this compound, the octylamine (B49996) side chain is a primary determinant of its biological activity. Future design strategies will likely focus on modifying this alkyl chain's length, branching, and the introduction of different functional groups to modulate properties such as lipophilicity and target binding affinity.
The goal is to create new analogs with improved pharmacological profiles. For instance, the design of bisphosphonate lipid-like materials has been explored to enhance the delivery of therapeutics to the bone microenvironment. upenn.edu This involves conjugating a bisphosphonate like alendronate to amine cores, which are then reacted with epoxide-terminated alkyl chains to create a library of lipid-like materials. upenn.edu A similar strategy could be applied to this compound to develop novel delivery systems.
Integration of Computational Chemistry in this compound Research
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights into molecular interactions and properties at an atomic level. pnnl.govcompchem.nl Its integration into this compound research can accelerate the design and development of new analogs and applications. researchgate.netuva.nl Computational methods can provide a theoretical framework for understanding the chemical reactivity and physical properties of complex systems. pnnl.gov
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.govmdpi.com Docking studies can predict the preferred binding orientation of the compound within the active site of a receptor, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. nih.govresearchgate.net
These simulations can elucidate the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov For nitrogen-containing bisphosphonates, these computational studies have been instrumental in understanding their binding mechanism to enzymes like farnesyl pyrophosphate synthase (FPPS). nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors. nih.gov The process typically involves preparing the 3D structures of the ligand and receptor, performing the docking simulation, and then running an MD simulation to assess the stability of the predicted binding pose. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By analyzing a dataset of molecules with known activities, QSAR models can identify the key structural features that influence the desired biological effect. nih.gov
For bisphosphonates, QSAR studies have been successfully employed to develop models that predict their inhibitory activity against various targets. scispace.comuiowa.edu These models can then be used to virtually screen new, untested compounds and prioritize them for synthesis and experimental testing. nih.gov A QSAR study on bisphosphonates might reveal, for example, that specific electronic or structural parameters of the side chain are critical for activity. nih.gov This information is invaluable for guiding the design of next-generation this compound analogs with enhanced potency. nih.gov
| Descriptor Type | Examples | Significance in Drug Design |
|---|---|---|
| Electronic | Electronegativity, Chemical Hardness, Dipole Moment | Influences electrical-based inhibition mechanisms and interactions with the target site. nih.gov |
| Structural/Topological | Number of Non-Hydrogen Bonds, Molecular Branching, Number of Circuits | Relates to molecular size, shape, and flexibility, affecting how the molecule fits into the binding pocket. nih.gov |
| Physicochemical | Average Molecular Weight, Lipophilicity (logP) | Impacts absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding affinity. nih.gov |
Bioconjugation of this compound for Targeted Applications
Bioconjugation involves linking a biologically active molecule, like this compound, to another molecule, such as a targeting ligand or a carrier, to enhance its delivery to specific cells or tissues. nih.gov This strategy can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target effects.
The strong affinity of the bisphosphonate group for hydroxyapatite, the main inorganic component of bone, makes this compound an excellent candidate for bone-targeted therapies. upenn.edu By conjugating it to other therapeutic agents, it can serve as a "bone hook," delivering the payload specifically to the skeletal system.
Furthermore, this compound could be conjugated to antibodies, peptides, or other ligands that recognize specific cell surface receptors, enabling targeted delivery to cancer cells or other diseased tissues outside of the bone. nih.gov The development of such bioconjugates represents a promising avenue for expanding the therapeutic applications of this compound.
Exploration of this compound in Materials Science
The unique properties of bisphosphonates, including their strong binding to mineral surfaces, are also being explored in the field of materials science. nih.gov this compound could be incorporated into biomaterials for bone tissue engineering and orthopedic implants to improve their integration with the surrounding bone tissue. nih.gov
For example, coating metallic implants with this compound could enhance their fixation and reduce the risk of loosening. It could also be incorporated into 3D scaffolds for bone regeneration, where it could help to attract bone-forming cells and promote new bone growth. nih.gov The development of such functionalized materials could lead to significant advances in orthopedics and regenerative medicine.
Translational Research and Clinical Development Prospects (excluding dosage/administration)
Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. dndi.orgyoutube.com For this compound, this involves taking promising preclinical findings and advancing them through the various stages of clinical development. umn.eduucdavis.edu The ultimate goal is to translate laboratory research into new, effective therapies for patients. pennmedicine.org
The development of novel formulations of existing bisphosphonates, such as buffered, effervescent, or gastro-resistant forms, aims to improve patient adherence and reduce side effects. maastrichtuniversity.nl Similar strategies could be explored for this compound to enhance its clinical utility. The pathway from a promising compound to an approved therapy is long and complex, requiring rigorous testing in preclinical models and human clinical trials to establish its efficacy. youtube.com
| Stage | Description | Key Activities for this compound |
|---|---|---|
| T0 (Basic Research) | Discovery of the compound and initial characterization of its properties. | Synthesis, chemical analysis, and initial in vitro screening. |
| T1 (Preclinical Research) | Testing in cell cultures and animal models to assess its potential efficacy and identify a mechanism of action. umn.edu | In vitro cell-based assays, animal models of disease. |
| T2 (Clinical Trials - Phase I & II) | Early-stage clinical trials in small groups of people to evaluate the compound's properties and preliminary efficacy. dndi.org | Phase I studies in healthy volunteers, followed by Phase II proof-of-concept studies in patients. dndi.org |
| T3 (Clinical Trials - Phase III & IV) | Large-scale clinical trials to confirm efficacy and monitor for any potential effects, leading to regulatory approval and post-market surveillance. umn.edu | Pivotal Phase III trials for regulatory submission, post-approval monitoring. |
| T4 (Implementation & Public Health) | Integration of the new therapy into routine clinical practice and assessing its real-world impact. umn.edu | Development of clinical practice guidelines, health economic outcome research. |
Q & A
Q. Q1: What are the standard protocols for synthesizing 1,1-diphosphonooctylamine, and how do reaction conditions influence yield?
Methodological Answer : Synthesis typically involves nucleophilic substitution of octylamine with phosphonic acid derivatives under anhydrous conditions. Key variables include:
- Temperature : Elevated temperatures (>80°C) favor phosphonation but may degrade amine intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require rigorous drying to avoid hydrolysis of phosphonate precursors .
- Catalysts : Transition-metal catalysts (e.g., Pd-based systems) improve regioselectivity but introduce purification challenges .
Validate purity via <sup>31</sup>P NMR (δ ~20–25 ppm for phosphonate groups) and elemental analysis.
Q. Q2: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm alkyl chain integrity and phosphonate substitution patterns.
- FT-IR for P=O (1250–1300 cm<sup>-1</sup>) and P-C (700–750 cm<sup>-1</sup>) bond validation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to detect molecular ion peaks and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98%) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer : Discrepancies often arise from:
- Tautomerism : Phosphonate-amine tautomeric equilibria can distort NMR signals. Use variable-temperature NMR to track dynamic behavior .
- Impurity Artifacts : Trace metal ions (e.g., Fe<sup>3+</sup>) may coordinate with phosphonates, altering spectral baselines. Chelating agents (e.g., EDTA) during sample prep mitigate this .
- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for unambiguous structure elucidation) .
Q. Q4: What experimental designs are optimal for studying this compound’s stability under physiological conditions?
Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. Phosphonate ester hydrolysis is pH-sensitive, with faster cleavage under alkaline conditions .
- Oxidative Stress : Expose to H2O2 or ROS-generating systems to assess phosphonate oxidation to phosphate derivatives.
- Long-Term Storage : Conduct accelerated stability studies (40°C/75% RH) to model shelf-life. Lyophilization in inert atmospheres (N2) minimizes hydrolysis .
Q. Q5: How can mechanistic studies differentiate between ligand-directed and substrate-directed interactions of this compound in catalytic systems?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitution in substrates to identify rate-determining steps influenced by phosphonate coordination .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density shifts at phosphonate-amine binding sites .
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to quantify affinity for metal ions (e.g., Zn<sup>2+</sup>, Mg<sup>2+</sup>) versus organic substrates .
Data Analysis & Contradiction Management
Q. Q6: What frameworks are recommended for analyzing conflicting data on this compound’s bioactivity?
Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 variability in enzyme inhibition assays) and apply statistical weighting for sample size and methodology rigor .
- Error Source Mapping : Identify systematic biases (e.g., solvent polarity in bioassays altering compound aggregation) .
- Dose-Response Re-evaluation : Test activity across broader concentration ranges (nM–mM) to rule out assay saturation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
